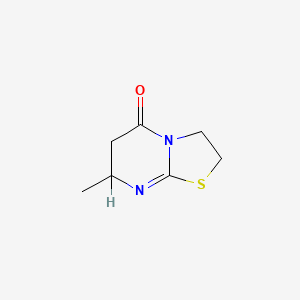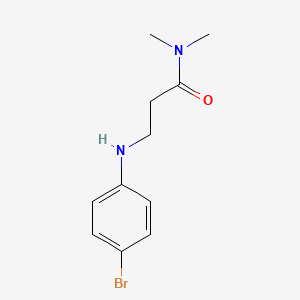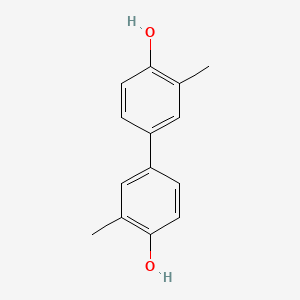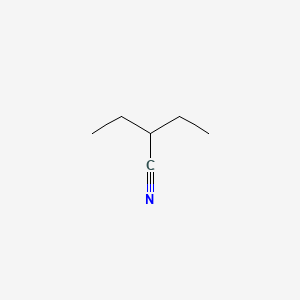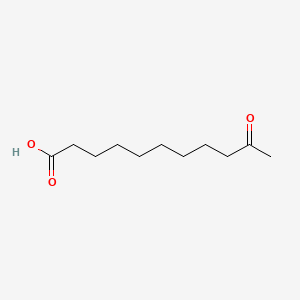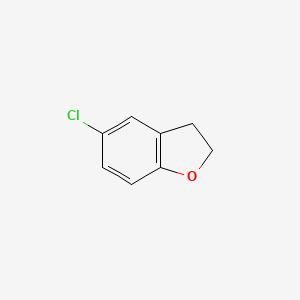
5-Chloro-2,3-dihydrobenzofurane
Vue d'ensemble
Description
5-Chloro-2,3-dihydrobenzofuran is a chemical compound that belongs to the benzofuran family. Benzofurans are a class of organic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a chlorine atom at the 5-position of the benzofuran ring.
Applications De Recherche Scientifique
5-Chloro-2,3-dihydrobenzofuran has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
Target of Action
5-Chloro-2,3-dihydrobenzofuran, also known as 5-Chloro-2,3-dihydro-1-benzofuran, is a derivative of benzofuran . Benzofuran and its derivatives have been found to exhibit a wide range of biological and pharmacological applications .
Mode of Action
Benzofuran derivatives have been reported to exhibit antimicrobial activity, particularly when the 4-position of the benzofuran nucleus contains halogens or hydroxyl groups . This suggests that the chlorine substitution in 5-Chloro-2,3-dihydrobenzofuran may contribute to its biological activity.
Biochemical Pathways
Benzofuran derivatives have been associated with a variety of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that 5-Chloro-2,3-dihydrobenzofuran may influence multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
It has been noted that one of the targets achieved with most of the more recent benzofuran compounds is improved bioavailability , suggesting that 5-Chloro-2,3-dihydrobenzofuran may also possess favorable ADME properties.
Result of Action
Given the broad range of biological activities associated with benzofuran derivatives , it is plausible that 5-Chloro-2,3-dihydrobenzofuran may exert a variety of effects at the molecular and cellular levels.
Analyse Biochimique
Biochemical Properties
Benzofuran derivatives, to which 5-Chloro-2,3-dihydrobenzofuran belongs, have been found to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in significant ways .
Cellular Effects
Some benzofuran derivatives have been found to exhibit potent cytotoxicity at low concentrations against certain cell lines . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzofuran derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that benzofuran derivatives can exhibit changes in their effects over time, including issues related to the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of benzofuran derivatives can vary with different dosages .
Metabolic Pathways
Benzofuran derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Benzofuran derivatives are known to interact with various transporters or binding proteins .
Subcellular Localization
Benzofuran derivatives can be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,3-dihydrobenzofuran can be achieved through several methods. One common approach involves the chlorination of 2,3-dihydrobenzofuran. For example, a reaction can be carried out by adding 2,3-dihydrobenzofuran, N-chlorosuccinimide, and a catalyst such as [TEMPO] [OTf] in chloroform, and stirring the mixture at room temperature for 12 hours. The product is then purified by column chromatography to obtain 5-Chloro-2,3-dihydrobenzofuran with a high yield .
Industrial Production Methods
Industrial production methods for 5-Chloro-2,3-dihydrobenzofuran typically involve large-scale chlorination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2,3-dihydrobenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are often used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzofuran derivatives, while oxidation can produce benzofuranones.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid: This compound has a similar benzofuran core but with additional functional groups, including an amino group and a carboxylic acid group.
5-Chloro-4-amino-2,3-dihydrobenzofuran-7-carboxylic acid: Another similar compound with a chlorine atom at the 5-position and an amino group at the 4-position.
Uniqueness
5-Chloro-2,3-dihydrobenzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom at the 5-position makes it a valuable intermediate for further chemical modifications and the synthesis of diverse derivatives.
Propriétés
IUPAC Name |
5-chloro-2,3-dihydro-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYYQHYMRUDUOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343893 | |
| Record name | 5-Chloro-2,3-dihydro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76429-69-1 | |
| Record name | 5-Chloro-2,3-dihydro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-Chloro-2,3-dihydrobenzofuran in medicinal chemistry?
A1: 5-Chloro-2,3-dihydrobenzofuran serves as a crucial building block in synthesizing various pharmaceutical compounds. For instance, it is a key intermediate in the synthesis of Prucalopride [], a drug used to treat chronic constipation. Furthermore, derivatives like 1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)methyl]-4-methyl-piperazine (LINS01007) have shown promising results as histamine H4 receptor antagonists with potential applications in treating inflammatory diseases like asthma [] and colitis [].
Q2: How does the structure of 5-Chloro-2,3-dihydrobenzofuran derivatives influence their activity as H4R antagonists?
A2: Studies comparing LINS01005 and LINS01007, both 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine derivatives, revealed that the presence of a chlorine atom at the 5th position of the benzofuran ring in LINS01007 significantly increased its potency as an H4R antagonist []. This highlights the importance of the chlorine substituent for enhanced binding affinity and biological activity.
Q3: Are there any established methods to synthesize 5-Chloro-2,3-dihydrobenzofuran with high purity?
A3: Yes, researchers have developed efficient synthetic routes for 5-Chloro-2,3-dihydrobenzofuran, particularly for its application in Prucalopride synthesis. One method involves a multistep process starting from 4-amino-2-hydroxybenzoic acid, involving esterification, acetylation, chlorination, bromination, bromoethylation, zinc-catalyzed cyclization, and hydrolysis to obtain the desired 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid intermediate []. This approach aims to improve the purity of the final product by minimizing the formation of brominated byproducts.
Q4: Have any studies investigated the elimination reactions involving 2,3-dihalogeno-2,3-dihydrobenzofurans?
A4: Yes, research has explored the kinetic and mechanistic aspects of base-induced elimination reactions in 2,3-dihalogeno-2,3-dihydrobenzofurans []. These studies investigated the influence of different base-solvent systems, substituent effects, and deuterium kinetic isotope effects on the preference for anti- or syn-elimination pathways, providing insights into the reactivity and reaction mechanisms of these compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
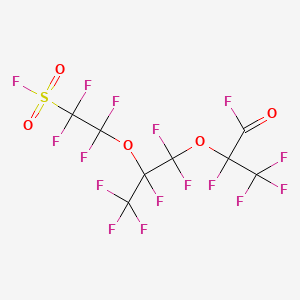
![4-Methylbenzenesulfonate;3-octadecyl-2-[3-(3-octadecyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole](/img/structure/B1595925.png)
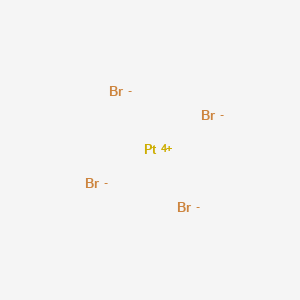
![Benzenamine, 5-chloro-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B1595930.png)
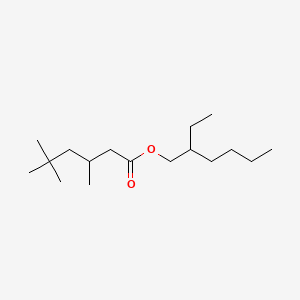
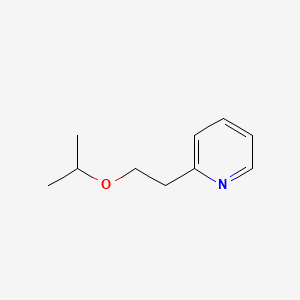
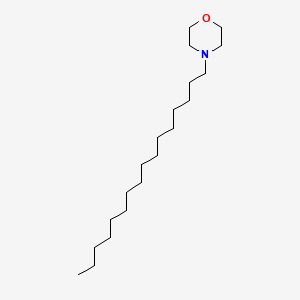
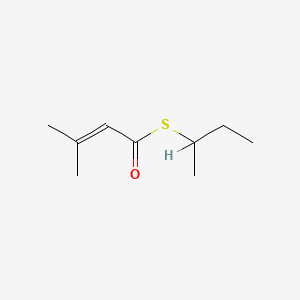
![7,18-bis(4-phenyldiazenylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B1595938.png)
